molecular formula C8H8N2O B13965850 2H-1,4-Benzoxazin-6-amine CAS No. 575472-93-4

2H-1,4-Benzoxazin-6-amine

Cat. No.: B13965850
CAS No.: 575472-93-4
M. Wt: 148.16 g/mol
InChI Key: XMWLWTWAHMKWLV-UHFFFAOYSA-N
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Description

2H-1,4-Benzoxazin-6-amine is a heterocyclic compound that features a benzene ring fused with an oxazine ring. This compound is part of the benzoxazine family, which is known for its diverse biological and synthetic applications. The presence of both nitrogen and oxygen atoms in the oxazine ring contributes to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

2H-1,4-Benzoxazin-6-amine can be synthesized through various methods. One efficient method involves the use of potassium carbonate (K2CO3) and water (H2O) in an ionic liquid medium such as [omim][BF4]. This method allows for the chemoselective synthesis of 3-aryl-2H-1,4-benzoxazine derivatives at room temperature . Another method involves the reductive cyclization of 2-(2-nitrophenoxy) acetonitrile adducts in the presence of iron (Fe) and acetic acid, yielding good to excellent results .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yields and purity. The use of recoverable ionic liquids and environmentally benign conditions is favored to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Benzoxazin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include potassium carbonate, phenacyl bromides, and various solvents such as ionic liquids. Reaction conditions often involve room temperature synthesis to ensure high selectivity and yield .

Major Products Formed

The major products formed from the reactions of this compound include 3-aryl-2H-1,4-benzoxazine derivatives, which are valuable intermediates in the synthesis of various biologically active compounds .

Scientific Research Applications

2H-1,4-Benzoxazin-6-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2H-1,4-Benzoxazin-6-amine involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of interleukin-1, exhibiting immune and anti-inflammatory actions . The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects.

Comparison with Similar Compounds

2H-1,4-Benzoxazin-6-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the amine group, which contributes to its distinct chemical reactivity and biological activities.

Properties

CAS No.

575472-93-4

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

2H-1,4-benzoxazin-6-amine

InChI

InChI=1S/C8H8N2O/c9-6-1-2-8-7(5-6)10-3-4-11-8/h1-3,5H,4,9H2

InChI Key

XMWLWTWAHMKWLV-UHFFFAOYSA-N

Canonical SMILES

C1C=NC2=C(O1)C=CC(=C2)N

Origin of Product

United States

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